Dimethyl (s)-(4-hydroxynonyl)phosphonate

Description

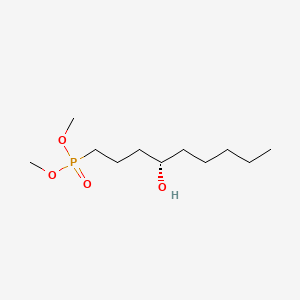

Dimethyl (S)-(4-hydroxynonyl)phosphonate is a chiral organophosphorus compound characterized by a hydroxynonyl chain at the fourth carbon of the phosphonate ester. This analysis draws on data from analogous compounds to infer its behavior and applications.

Properties

Molecular Formula |

C11H25O4P |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

(4S)-1-dimethoxyphosphorylnonan-4-ol |

InChI |

InChI=1S/C11H25O4P/c1-4-5-6-8-11(12)9-7-10-16(13,14-2)15-3/h11-12H,4-10H2,1-3H3/t11-/m0/s1 |

InChI Key |

PUZISRAHUWRZCC-NSHDSACASA-N |

Isomeric SMILES |

CCCCC[C@@H](CCCP(=O)(OC)OC)O |

Canonical SMILES |

CCCCCC(CCCP(=O)(OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Dimethyl Phosphonates

Physicochemical Properties

- Fluorescence: Dimethyl aminophosphonates exhibit lower emission quantum yields (e.g., 0.68 for aminophosphonic acid vs. <0.5 for esters), suggesting hydroxyl groups enhance fluorescence .

- Thermal Stability : Dimethyl methyl phosphonate decomposes at 280–350°C over CuO/CeO₂ catalysts, indicating thermal resilience .

- Crystal Structure : Analogous compounds like dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate show hydrogen-bonded networks, critical for material design .

Reactivity and Functional Group Behavior

- Oxidation : Hydroxyl groups in phosphonates (e.g., 4-hydroxy substitution) enhance biological activity, as seen in benzothiazole-based urea inhibitors .

- Hydrolysis : Alkaline hydrolysis of phosphonate esters proceeds efficiently (61–66% yield) but is slower than acid-catalyzed routes .

- Enantioselectivity : Lipase-catalyzed kinetic resolution achieves high enantiomeric excess (e.g., >90% for 1-butyryloxy derivatives) .

Key Contrasts and Trends

Stereochemical Effects : Chiral phosphonates (e.g., (S)-configurations) exhibit superior bioactivity compared to racemic mixtures, as seen in kinase inhibition studies .

Substituent Impact : Hydroxyl or acetyloxy groups increase polarity and reactivity, whereas alkyl chains enhance hydrophobicity .

Market Dynamics : Dimethyl methyl phosphonate dominates industrial production (2019–2030), with Asia-Pacific leading manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.